molecular formula C5H9BrOSi B14598245 Ethenone, bromo(trimethylsilyl)- CAS No. 60366-59-8

Ethenone, bromo(trimethylsilyl)-

Cat. No.: B14598245
CAS No.: 60366-59-8
M. Wt: 193.11 g/mol
InChI Key: ZALGKUJHMCHXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenone, bromo(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with bromine. The reaction typically occurs in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions .

Industrial Production Methods

Industrial production of ethenone, bromo(trimethylsilyl)- often involves large-scale bromination of trimethylsilylacetylene. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

Ethenone, bromo(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted ethenones, alcohols, and coupled products with extended carbon chains .

Mechanism of Action

The mechanism of action of ethenone, bromo(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides steric protection and enhances the compound’s reactivity by stabilizing intermediates during reactions . The bromo group can be readily substituted, allowing for the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenone, bromo(trimethylsilyl)- is unique due to the presence of both the bromo and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications .

Properties

CAS No.

60366-59-8

Molecular Formula

C5H9BrOSi

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C5H9BrOSi/c1-8(2,3)5(6)4-7/h1-3H3

InChI Key

ZALGKUJHMCHXPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.